molecular formula C22H23ClN2O2 B2477929 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 850736-07-1

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2477929
CAS No.: 850736-07-1
M. Wt: 382.89
InChI Key: MTYGTNZZWJBQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a chromenone structure

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has several scientific research applications:

Future Directions

The compound could potentially be explored for various applications, especially in the field of medicinal chemistry, given the known biological activity of many piperazine derivatives . Further studies could focus on its synthesis, characterization, and biological testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps. One common method involves the Mannich reaction, which incorporates the piperazine ring into the chromenone structure. The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to increase reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is unique due to its combination of a piperazine ring, a chlorophenyl group, and a chromenone structure. This unique combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-10-16(2)22-17(12-21(26)27-20(22)11-15)14-24-6-8-25(9-7-24)19-5-3-4-18(23)13-19/h3-5,10-13H,6-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYGTNZZWJBQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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